(S)-3-Amino-6-oxo-6-(tritylamino)hexanoic acid
Overview
Description
(S)-3-Amino-6-oxo-6-(tritylamino)hexanoic acid is a compound that features a trityl-protected amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-6-oxo-6-(tritylamino)hexanoic acid typically involves the protection of the amino group using a trityl chloride reagent. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
Protection of the Amino Group: The amino group of the precursor compound is reacted with trityl chloride in the presence of a base to form the trityl-protected amino group.
Formation of the Hexanoic Acid Derivative: The protected amino group is then incorporated into the hexanoic acid backbone through a series of reactions, including amide bond formation and oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as crystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-6-oxo-6-(tritylamino)hexanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/pyridine
Reduction: LiAlH4, NaBH4, hydrogenation with nickel or rhodium catalysts
Substitution: Trityl chloride, triethylamine, naphthalene/lithium for deprotection
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
(S)-3-Amino-6-oxo-6-(tritylamino)hexanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-3-Amino-6-oxo-6-(tritylamino)hexanoic acid involves its interaction with specific molecular targets. The trityl group serves as a protective moiety, allowing the compound to participate in various biochemical pathways without premature reaction . Upon deprotection, the amino group can interact with enzymes or receptors, influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-6-oxohexanoic acid: Lacks the trityl protection, making it more reactive but less stable in multi-step syntheses.
(S)-3-Amino-6-oxo-6-(benzylamino)hexanoic acid: Uses a benzyl group for protection, which can be removed under milder conditions compared to the trityl group.
Uniqueness
(S)-3-Amino-6-oxo-6-(tritylamino)hexanoic acid is unique due to the stability provided by the trityl group, which allows for selective reactions and protection of the amino group during complex synthetic processes .
Properties
IUPAC Name |
(3S)-3-amino-6-oxo-6-(tritylamino)hexanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c26-22(18-24(29)30)16-17-23(28)27-25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22H,16-18,26H2,(H,27,28)(H,29,30)/t22-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXVFOPSNORPRB-QFIPXVFZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(CC(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](CC(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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